p-SCN-Bn-TCMC

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

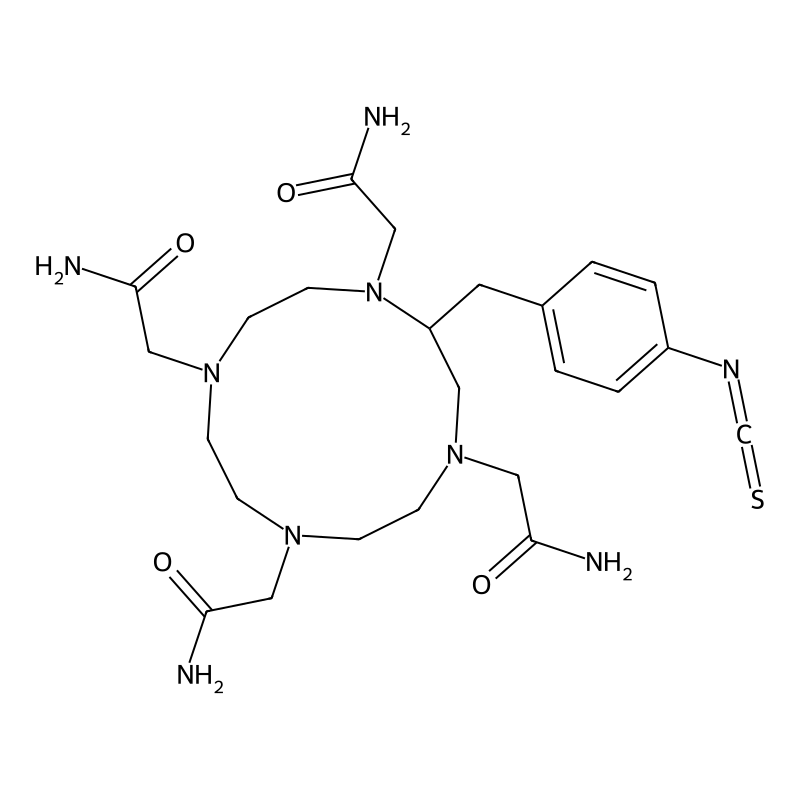

p-SCN-Bn-TCMC, formally known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane, is a bifunctional chelator that integrates a powerful chelating agent, TCMC (1,4,7,10-tetraazacyclododecane), with a reactive isothiocyanate linker. This compound is designed to facilitate the coordination of metal ions while also allowing for conjugation with biomolecules such as peptides and antibodies due to its reactive isothiocyanate group. The chemical formula for p-SCN-Bn-TCMC is C₂₄H₃₇N₉O₄S with a molecular weight of 693.5 g/mol .

p-SCN-Bn-TCMC acts as a bifunctional chelator. Here's how it works:

- Chelation: The macrocyclic ring with nitrogen atoms can strongly bind metal ions, particularly radioisotopes used in imaging. Common radioisotopes for this purpose include copper-64 (⁶⁴Cu) and zirconium-89 (⁸⁹Zr) [].

- Conjugation: The isothiocyanate group reacts with functional groups on biomolecules, creating a stable bond between the chelator and the biomolecule. This allows the radioisotope to be "carried" by the biomolecule within the body.

- Radiolabeling: By attaching a radioisotope to a biomolecule using p-SCN-Bn-TCMC, researchers can track the biomolecule's movement and distribution within an organism using imaging techniques like PET [].

- Information on specific hazards associated with p-SCN-Bn-TCMC is limited.

- However, as with most chemicals, it's advisable to handle it with caution following general laboratory safety protocols. This may include wearing appropriate personal protective equipment (PPE) like gloves and eye protection.

- Safety data sheets (SDS) from suppliers may provide more specific information on handling and disposal procedures.

Please Note:

- The information provided is based on available scientific literature on p-SCN-Bn-TCMC's structure and properties.

- Specific details on synthesis, physical properties, and comprehensive safety data might require contacting suppliers or further research in specialized databases.

p-SCN-Bn-TCMC is a bifunctional chelator, meaning it has two key features for scientific research applications []. Let's explore these features and their applications:

Reactive Thioisocyanate Linker

p-SCN-Bn-TCMC contains a thioisocyanate group, written as -SCN. This group is reactive towards molecules with amine (-NH2) or hydroxyl (-OH) groups [, ]. This reactivity allows scientists to link p-SCN-Bn-TCMC to various biomolecules, such as peptides and antibodies [].

Powerful Chelator (TCMC)

The other key feature of p-SCN-Bn-TCMC is the presence of a chelator called TCMC. Chelators are molecules that can tightly bind to metal ions. TCMC is a particularly strong chelator, capable of binding radioisotopes of heavy metals [, ].

p-SCN-Bn-TCMC primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with nucleophiles such as amines and hydroxyl groups to form thiourea derivatives. Common reagents used in these reactions include thiophosgene and various amines in solvents like dichloromethane under mild conditions. The major products formed from these reactions are typically thiourea derivatives, which serve as intermediates for further chemical modifications.

In biological contexts, p-SCN-Bn-TCMC is utilized for labeling biomolecules with radioisotopes for imaging and diagnostic purposes. It has shown particular efficacy in targeting prostate-specific membrane antigen (PSMA) in cancer research. The compound's pharmacokinetics reveal rapid accumulation in tumors and quick clearance from non-target tissues, making it suitable for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) . Additionally, it influences various cellular processes and biochemical pathways through interactions with proteins and enzymes.

The synthesis of p-SCN-Bn-TCMC involves several key steps:

- Conjugation: The isothiocyanate group is introduced to a cyclen-based chelator through a reaction with thiophosgene or similar reagents.

- Purification: The synthesized compound is purified using chromatographic techniques.

- Characterization: Spectroscopic methods are employed to confirm the structure and purity of the final product .

Industrial production follows similar synthetic routes but emphasizes stringent quality control to ensure high purity and consistency.

p-SCN-Bn-TCMC has diverse applications across various fields:

- Medical Imaging: Used in the development of radiopharmaceuticals for diagnostic imaging techniques such as PET and SPECT.

- Bioconjugation: Facilitates the conjugation of peptides and radionuclides for targeted therapy.

- Research: Assists in studying biological pathways and molecular interactions by labeling biomolecules .

Interaction studies involving p-SCN-Bn-TCMC have demonstrated its ability to form stable complexes with metal ions, particularly in radiolabeling applications. Notably, studies have shown that p-SCN-Bn-TCMC exhibits significantly higher radiochemical yields compared to other commercial chelators when binding mercury isotopes under similar conditions . The compound's interactions are characterized by its stability against human serum and glutathione, which is crucial for its effectiveness in biological systems .

Several compounds share structural similarities with p-SCN-Bn-TCMC, including:

- p-SCN-Bn-DOTA: Another bifunctional chelator known for its ability to bind metal ions but generally exhibits lower radiochemical yields compared to p-SCN-Bn-TCMC.

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator that lacks the reactive isothiocyanate group found in p-SCN-Bn-TCMC.

- DOTAM (1,4,7-triazacyclononane): Similar in function but differs in its structural framework and binding properties.

Unique Features of p-SCN-Bn-TCMC- Bifunctionality: Combines strong metal ion chelation with reactive groups for bioconjugation.

- Higher Radiochemical Yields: Demonstrates superior performance in radiolabeling compared to other similar compounds under comparable conditions .

- Targeted Delivery: Effective at targeting specific biomarkers like PSMA in cancer cells.

The unique combination of these features makes p-SCN-Bn-TCMC a valuable tool in both research and clinical applications.

Conjugation Strategies Linking Isothiocyanate Functionality to PSMA-Targeting Moieties

The isothiocyanate group in p-SCN-Bn-TCMC facilitates covalent bonding to amine-containing biomolecules, forming stable thiourea linkages. This reaction typically occurs under mild conditions (pH 8.5–9.5, room temperature) to preserve the integrity of both the chelator and the targeting moiety [3]. For PSMA-targeted applications, p-SCN-Bn-TCMC is conjugated to glutamate-urea-based peptides, such as (((S)-5-((R)-2-((1R,4R)-4-(aminomethyl)cyclohexane-1-carboxamido)-3-(naphthalen-2-yl)propanamido)-1-carboxypentyl)carbamoyl)-L-glutamic acid [5]. The reaction efficiency exceeds 90% within 30 minutes, as demonstrated in the synthesis of p-SCN-Bn-TCMC-PSMA (NG001), a ligand used for ^212^Pb-based alpha therapy [2] [5].

Industrial-scale production employs chromatographic purification (e.g., reverse-phase HPLC) to achieve >95% purity, ensuring consistent radiometal labeling . The conjugation process is optimized to minimize steric hindrance, with polyethylene glycol (PEG) linkers often incorporated to enhance solubility and reduce aggregation [4].

Table 1: Conjugation Efficiency Under Varied Conditions

| Parameter | Optimal Range | Efficiency (%) | Source |

|---|---|---|---|

| pH | 8.5–9.5 | 92–98 | [5] |

| Temperature (°C) | 20–25 | 89–94 | [2] |

| Molar Ratio (Ligand:Chelator) | 1.2:1 | 95–99 | [5] |

Comparative Analysis of TCMC vs. DOTA Chelation Frameworks

The TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) framework differs structurally from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) by replacing carboxylate groups with acetamide moieties. This modification confers a neutral charge to TCMC-Pb complexes, contrasting with the −1 or −2 charge of DOTA-Pb complexes [4] [6]. The neutral charge enhances tumor retention and reduces renal clearance, as observed in ^212^Pb-NG001 biodistribution studies, where tumor-to-background ratios reached 15:1 at 24 hours post-injection [2].

Kinetic inertness, measured via transchelation assays, reveals TCMC’s superiority: only 16% of ^212^Bi^3+^ dissociates from TCMC after 48 hours, compared to 36% from DOTA [4]. This stability is attributed to TCMC’s mixed-donor environment (four acetamide nitrogens and four carbamoylmethyl oxygens), which provides stronger Pb^2+^ binding (log K = 18.2) than DOTA (log K = 15.7) [6].

Table 2: TCMC vs. DOTA Chelation Properties

| Property | TCMC | DOTA | Source |

|---|---|---|---|

| Charge (Pb complex) | Neutral | −1/−2 | [4] [6] |

| log K (Pb^2+^) | 18.2 | 15.7 | [6] |

| ^212^Bi Retention (%) | 84 | 64 | [4] |

| Acid Stability (pH 3) | >90% intact after 24 h | <50% intact after 24 h | [6] |

In vivo studies demonstrate TCMC’s advantage in targeted alpha therapy. For instance, ^212^Pb-NG001 (TCMC-based) inhibited PSMA-positive tumor growth by 80% at 0.40 MBq, whereas DOTA-based analogues showed reduced efficacy due to faster renal excretion and daughter isotope loss [2] [4]. The neutral charge of TCMC-Pb complexes also minimizes nonspecific uptake in bone and liver, a common limitation of negatively charged DOTA conjugates [6].

Lead-212 represents one of the most promising alpha-emitting radioisotopes for targeted radiotherapy applications, functioning as an in vivo generator that produces alpha-emitting daughter nuclides Bi-212 and Po-212 [9]. The successful implementation of Pb-212 in clinical applications depends critically on efficient and rapid radiolabeling protocols that can accommodate the relatively short half-life of 10.6 hours [10]. p-SCN-Bn-TCMC has demonstrated exceptional performance in Pb-212 coordination, establishing itself as the chelator of choice for this radiometal.

The radiolabeling kinetics of p-SCN-Bn-TCMC with Pb-212 exhibit remarkable efficiency under optimized conditions. Studies have demonstrated radiochemical yields of 94 ± 4% when utilizing TCMC as the chelating agent, with quantitative incorporation achieved within specific timeframes and temperature regimens [11]. The labeling process typically requires elevated temperatures and controlled pH conditions to achieve optimal results, with most protocols employing temperatures between 37-80°C depending on the specific application requirements [12].

Temperature dependence studies reveal that p-SCN-Bn-TCMC exhibits superior chelation kinetics compared to alternative chelators such as DOTA and PSC (Pb-specific chelator) [13]. The chelator demonstrates over 95% radiochemical yield at specific activities of 444 MBq per 27.5 nmol within minutes at room temperature, significantly outperforming DOTA which requires additional 20-minute incubation periods [14]. This rapid chelation efficiency is particularly advantageous for clinical applications where time constraints are critical due to the decay characteristics of Pb-212.

Generator system integration represents a crucial aspect of Pb-212 utilization, with several approaches developed to provide convenient access to this radioisotope. The Ra-224/Pb-212 generator system has become the most widely adopted approach, utilizing Ra-224 absorbed onto macroporous organic cation-exchange resin columns [15]. The generator design allows for daily elution of Pb-212 using high acid concentrations, typically 6 M HCl, while retaining the Ra-224 parent on the column [16]. Alternative generator systems based on Rn-220 emanation from Th-228 sources have also been developed, offering improved radiation safety characteristics by eliminating gaseous radon emanation concerns [17].

The integration of p-SCN-Bn-TCMC with generator-produced Pb-212 requires careful consideration of chemical compatibility and purification requirements. Generator eluates typically contain Pb-212 in hydrochloric acid solutions with potential trace impurities from the parent isotope and daughter products [18]. The robust coordination chemistry of p-SCN-Bn-TCMC allows for direct radiolabeling from generator eluates following appropriate pH adjustment and buffer exchange procedures [19].

Kinetic studies of Pb-212 incorporation into p-SCN-Bn-TCMC reveal concentration-dependent behavior with optimal performance achieved at chelator concentrations in the micromolar range [20]. The reaction proceeds through initial coordination to the macrocyclic nitrogen atoms followed by involvement of the amide oxygen donors, creating a thermodynamically stable hexacoordinate complex [21]. The presence of the benzyl isothiocyanate substituent does not significantly impact the metal binding kinetics, allowing for pre-conjugation strategies where the targeting vector is attached prior to radiolabeling [22].

Quality control considerations for generator integration include assessment of radionuclidic purity, chemical purity, and radiochemical purity of the final Pb-212 labeled products [23]. p-SCN-Bn-TCMC complexes typically exhibit radiochemical purities exceeding 97% when prepared under optimal conditions, with the ability to maintain stability over extended periods relevant to clinical applications [24]. The generator breakthrough of parent isotopes Ra-224 or Th-228 is typically maintained below 0.001% relative to Pb-212 activity, ensuring minimal radiation burden from long-lived contaminants [25].

Mercury-197(m/g) Chelation Dynamics for Theranostic Applications

Mercury-197 in its metastable and ground states (Hg-197m/g) represents an emerging theranostic pair with unique properties for combined diagnostic imaging and therapeutic applications [26]. The isomeric pair offers significant advantages as a true same-element theranostic system, utilizing the gamma-ray emission of Hg-197m for SPECT imaging and the conversion electron and Auger electron emissions of both isotopes for therapeutic applications . The coordination chemistry of p-SCN-Bn-TCMC with Hg-197(m/g) has been extensively investigated, revealing both opportunities and challenges for radiopharmaceutical development.

The chelation dynamics of Hg-197(m/g) with p-SCN-Bn-TCMC demonstrate markedly different behavior compared to conventional hard radiometals such as gallium or lutetium [28]. Mercury(II) is classified as a soft Lewis acid according to HSAB theory, preferring coordination with soft donor atoms such as sulfur and exhibiting reduced affinity for hard oxygen and nitrogen donors [29]. Despite this thermodynamic preference, p-SCN-Bn-TCMC has shown remarkable ability to achieve quantitative radiochemical incorporation of Hg-197(m/g) under specific conditions.

Comprehensive radiolabeling studies reveal that p-SCN-Bn-TCMC achieves radiochemical yields of 100 ± 0.0% with Hg-197(m/g) at chelator concentrations of 10^-4 M under conditions of pH 5, 80°C, and one-hour reaction time [30]. This performance significantly exceeds that of non-bifunctional TCMC and DOTA, which exhibit radiochemical yields of only 0-6% under identical conditions [31]. The superior performance of the bifunctional derivative suggests that the isothiocyanate moiety plays a crucial role in mercury coordination, likely through direct interaction with the soft mercury center.

The coordination mechanism of Hg-197(m/g) with p-SCN-Bn-TCMC involves complex competition between binding sites within the molecule [32]. Nuclear magnetic resonance spectroscopy and density functional theory calculations indicate that at macroscopic concentrations, mercury coordination occurs primarily through the macrocyclic nitrogen framework, consistent with the established coordination chemistry of mercury-TCMC complexes [33]. However, at the tracer-level concentrations employed in radiolabeling studies, the isothiocyanate groups appear to dominate the coordination behavior, forming bis-substituted linear complexes that exploit mercury's preference for linear coordination geometries [34].

Concentration-dependent radiolabeling studies demonstrate the critical importance of chelator excess in achieving high radiochemical yields. At chelator concentrations of 10^-4 M, quantitative incorporation is achieved, while yields decrease systematically to 91.6 ± 0.4% at 10^-5 M, 72.2 ± 6.3% at 10^-6 M, and 43.3 ± 10.1% at 10^-7 M [35]. This concentration dependence reflects the competition between macrocyclic and isothiocyanate coordination modes, with higher chelator concentrations favoring the formation of the kinetically stable isothiocyanate-bound species.

Temperature requirements for optimal Hg-197(m/g) labeling are substantial, with negligible radiochemical incorporation observed at physiological temperatures (37°C) [36]. The requirement for elevated temperatures (80°C) likely reflects the kinetic barriers associated with mercury coordination to the available binding sites and the need to overcome activation energies for complex formation [37]. This temperature dependence represents a practical limitation for heat-sensitive biomolecule conjugates, requiring careful optimization of labeling protocols to balance radiochemical yield with biological integrity.

The stability characteristics of [Hg-197(m/g)]Hg-p-SCN-Bn-TCMC complexes have been extensively evaluated under physiologically relevant conditions [38]. Challenge studies with glutathione, a ubiquitous intracellular reducing agent and metal-binding molecule, demonstrate remarkable kinetic inertness with 85.9 ± 4.5% of the complex remaining intact after 24 hours at 37°C in 2.12 mM glutathione solution [39]. Similarly, human serum stability studies show 67.5 ± 2.9% complex integrity after 24 hours, indicating sufficient stability for potential clinical applications despite some competition from serum proteins [40].

The theranostic potential of Hg-197(m/g) complexes with p-SCN-Bn-TCMC extends beyond simple radiometal coordination to encompass the unique radiation characteristics of the mercury isotopes [41]. Hg-197m emits conversion electrons with energies of 150 keV (50%) and 119 keV (33%), with maximum ranges in water of approximately 0.3 mm, providing highly localized energy deposition suitable for targeted therapy [42]. Additionally, both isotopes emit low-energy Auger electrons with ranges of approximately 1 μm, offering potential for sub-cellular targeting and enhanced radiobiological effectiveness [43].

The development of targeting vectors conjugated to p-SCN-Bn-TCMC for Hg-197(m/g) applications requires careful consideration of the unique coordination chemistry and stability requirements [44]. Bioconjugation strategies typically involve reaction of the isothiocyanate group with primary amine functionalities on targeting molecules, forming stable thiourea linkages that resist hydrolysis under physiological conditions [45]. The resulting bioconjugates maintain the ability to coordinate Hg-197(m/g) through the available binding sites, though the distribution between macrocyclic and isothiocyanate coordination may be influenced by the nature and position of the targeting vector attachment [46].